Product packaging for Sodium phenoxyacetate(Cat. No.:CAS No. 3598-16-1)

Sodium phenoxyacetate

Cat. No.: B152869
CAS No.: 3598-16-1
M. Wt: 175.14 g/mol
InChI Key: WBNLQFBTBJUTOG-UHFFFAOYSA-N
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Description

Background and Significance in Chemical Research

Sodium phenoxyacetate (B1228835) (C₈H₇NaO₃) is the sodium salt of phenoxyacetic acid. cymitquimica.comchemicalbook.com It is recognized as an important chemical raw material and intermediate, finding utility across various industrial sectors. google.comzeshuobiotec.com Its significance in chemical research stems from its versatile properties and its role as a foundational component in the synthesis of more complex molecules. ontosight.aidataintelo.com

The compound is a water-soluble substance that serves as a key building block in the formulation of a wide array of products. cymitquimica.compalmercruz.com In the pharmaceutical industry, sodium phenoxyacetate is a crucial intermediate for producing various drugs, including certain antibiotics like penicillin V, anti-inflammatory agents, and anticonvulsants. google.comdataintelo.comindustrygrowthinsights.com Its structure is a common motif in drug-like molecules and is studied for its potential to modulate biological activities. ontosight.ai

Furthermore, the compound is integral to the agrochemical sector. palmercruz.com It is used in the synthesis of herbicides, fungicides, insecticides, and plant growth regulators. zeshuobiotec.compalmercruz.comindustrygrowthinsights.com The demand for effective crop protection solutions to increase agricultural productivity is a significant driver for research into phenoxyacetate-based compounds. palmercruz.com Beyond these major fields, this compound is also utilized in the production of dyes, adhesives, and other specialty chemicals. zeshuobiotec.comdataintelo.com The broad spectrum of applications highlights its importance as a versatile chemical intermediate. palmercruz.com

General Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₇NaO₃ cymitquimica.comchemicalbook.comchemicalbook.com
Molecular Weight 174.13 g/mol cymitquimica.comchemicalbook.comchemicalbook.comnih.gov
IUPAC Name sodium;2-phenoxyacetate nih.gov
CAS Number 3598-16-1 chemicalbook.comchemicalbook.com

| Appearance | White to light yellow powder or crystal | cymitquimica.comchemicalbook.comzeshuobiotec.comniacet.com |

Physical and Chemical Properties of this compound

Property Value Source(s)
Melting Point 262-264 °C / 266.6 °C chemicalbook.comchemicalbook.com
Water Solubility 223.6 g/L at 20 °C chemicalbook.comchemicalbook.com
pKa 3.17 at 20 °C chemicalbook.com
Vapor Pressure 0 Pa at 25 °C chemicalbook.comchemicalbook.com

| logP | -2.48 | chemicalbook.com |

Historical Context of Phenoxyacetate Compound Studies

The study of phenoxyacetate compounds is rooted in the broader history of agricultural chemistry and pharmaceutical development. Phenoxyacetic acid and its derivatives, known as phenoxyalkanoic acids, gained prominence in the early-to-mid 20th century, particularly for their effects on plant growth. This led to their widespread investigation and use as agricultural pesticides and herbicides starting in the early 1900s. industrygrowthinsights.com

Research from the mid-20th century, such as studies on the detoxication of phenoxyacetate herbicides by bacterial enzymes published in the 1960s, indicates that these compounds were a significant focus of scientific inquiry. acs.org The investigation into the salts of phenoxyacetic acid, such as this compound, was a natural progression, aiming to modify properties like solubility and stability for various applications. The development of synthetic pathways, such as reacting phenol (B47542) and chloroacetic acid in a sodium hydroxide (B78521) solution, simplified the production of high-purity this compound, making it more suitable for large-scale industrial use. google.com In recent decades, advanced analytical techniques and molecular dynamics simulations have allowed for a more detailed understanding of the structure and interactions of phenoxyacetate compounds at a molecular level. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NaO3 B152869 Sodium phenoxyacetate CAS No. 3598-16-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3598-16-1

Molecular Formula

C8H8NaO3

Molecular Weight

175.14 g/mol

IUPAC Name

sodium;2-phenoxyacetate

InChI

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);

InChI Key

WBNLQFBTBJUTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O.[Na]

Other CAS No.

3598-16-1

Pictograms

Irritant

Origin of Product

United States

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Sodium Phenoxyacetate (B1228835)

The synthesis of sodium phenoxyacetate is primarily achieved through well-documented chemical reactions, which have been optimized for both laboratory-scale and industrial applications.

The cornerstone of this compound synthesis is the alkali-mediated alkylation of phenol (B47542), a classic example of the Williamson ether synthesis. This method relies on the increased nucleophilicity of the phenoxide ion, which is generated by treating phenol with a strong base. slchemtech.comnih.gov

The reaction mechanism proceeds in two main steps:

Deprotonation of Phenol: Phenol is reacted with an alkali, typically sodium hydroxide (B78521) (NaOH), in an aqueous solution. The hydroxide ion removes the acidic proton from the hydroxyl group of phenol, forming the sodium phenolate (B1203915) ion and water. nih.govgoogle.com This deprotonation is crucial as the resulting phenolate is a much stronger nucleophile than the neutral phenol molecule.

Nucleophilic Substitution: The sodium phenolate then reacts with a haloacetate, such as chloroacetic acid or its salt, sodium chloroacetate. The phenolate ion attacks the carbon atom bonded to the halogen, displacing the halide ion in a nucleophilic substitution reaction (SN2). This forms the ether linkage and results in the creation of this compound. google.comresearchgate.net

For large-scale industrial production, the alkali-mediated alkylation method is adapted and optimized to maximize yield, purity, and safety while minimizing environmental impact and cost. google.compalmercruz.com A common industrial route involves a one-step reaction where phenol and chloroacetic acid are added sequentially into a sodium hydroxide solution. google.com

Key optimization parameters for this process include:

Reaction Solvent: Utilizing water as the reaction solvent is a significant advantage for industrial production. Water is inexpensive, non-toxic, and non-flammable, eliminating the need for hazardous organic solvents like toluene, which have toxicity and explosion risks. google.com

Reactant Concentration: The concentration of the sodium hydroxide solution is carefully controlled, typically within a range of 9% to 25%. Lower concentrations can lead to a significant reduction in yield, while higher concentrations may result in poor fluidity of the reaction mixture. google.com

Molar Ratios: The molar ratios of the reactants are optimized to ensure complete conversion. The typical molar ratio of sodium hydroxide to phenol is between 2.5-3.125:1, and the ratio of chloroacetic acid to phenol is between 1-1.75:1. google.com

Temperature Control: The reaction is carried out at an elevated temperature, generally between 75-95 °C, for a period of 2-4 hours. Following the reaction, the solution is cooled to a specific crystallization temperature, usually 25-30 °C, to induce the precipitation of the this compound product. google.com

This optimized, one-step aqueous process is simple, safe, and environmentally friendly, making it highly suitable for large-scale manufacturing. google.com The final product can be isolated through solid-liquid separation and drying. google.comiucr.org

Synthesis of Novel Phenoxyacetate Derivatives

The phenoxyacetate scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. Structural modifications are typically aimed at exploring new chemical space and properties.

A significant area of research involves the covalent attachment of heterocyclic rings to the phenoxyacetate core. These modifications can be achieved through various synthetic strategies. One common approach involves starting with a phenoxyacetic acid derivative that contains a reactive handle, such as a formyl group (an aldehyde). For instance, 2-(4-formyl-2-methoxyphenoxy) acetic acid can be condensed with various ketones to form chalcones, which are then reacted with acid hydrazides to create complex heterocyclic derivatives. nih.gov

Another strategy is the formation of imines (Schiff bases) by reacting a formyl-phenoxyacetic acid with various aromatic or heterocyclic amines. jetir.orgresearchgate.net Hydrazone derivatives can also be synthesized by reacting formyl-phenoxyacetic acids with hydrazides, such as benzohydrazide. mdpi.com Furthermore, the phenoxyacetate moiety can be incorporated into larger structures containing heterocycles like indole (B1671886) or thiazolidinone. jetir.orguobaghdad.edu.iq

Direct attachment of a heterocyclic system to the phenoxy ether oxygen is also a viable route. For example, novel 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates are synthesized from hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and a chloroacetic ester. nih.gov

Table 1: Examples of Heterocyclic Derivatization Strategies

Starting Phenoxyacetate DerivativeReagent/StrategyResulting Derivative ClassSource
2-(4-formyl-2-methoxyphenoxy) acetic acidCondensation with ketones, then reaction with acid hydrazidesComplex heterocyclic derivatives nih.gov
2-formyl phenoxyacetic acidReaction with aromatic/heterocyclic aminesImines (Schiff bases) jetir.org
Substituted 4-hydroxyphenylacetic acidAmide condensation followed by Bargellini reactionComplex phenoxyacetic acid analogues nih.gov
Hydroquinone and chloroacetic esterReaction with 2-methylsulfonyl-4,6-disubstituted-pyrimidinePyrimidin-yloxy-phenoxy acetates nih.gov

Structural diversification is also achieved by introducing various substituents onto the aromatic ring of the phenoxyacetate molecule. This allows for fine-tuning of the compound's physicochemical properties. Methods for synthesizing these analogues often involve multi-step reaction sequences starting with an appropriately substituted phenol or aldehyde. mdpi.comnih.gov

A general synthetic pathway can begin with a substituted aldehyde, such as 4-hydroxybenzaldehyde (B117250) or 2-chloro-4-hydroxybenzaldehyde. These are first reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to yield the corresponding ethyl phenoxyacetate derivatives. mdpi.com Subsequent hydrolysis of the ester group with sodium hydroxide provides the desired substituted phenoxyacetic acid. This acid can then be used as a building block for further reactions, for example, to form hydrazones. mdpi.com

Other modifications include the introduction of a sulfamoyl group (SO2NH2) or a methylsulfonyl group (SO2Me) onto the para-position of the aryl ring. mdpi.comresearchgate.net The synthesis of sulphonamide phenoxyacetic derivatives has been reported, further expanding the library of available analogues. researchgate.net Halogenation and the introduction of thioether substituents are other strategies used to diversify the core structure. nih.gov

Table 2: Synthesis of Substituted Aromatic Phenoxyacetate Analogues

Starting MaterialKey ReagentsIntermediate/Final ProductSource
Substituted 4-hydroxybenzaldehydes1. Ethyl bromoacetate, K₂CO₃ 2. NaOH, MeOHSubstituted 2-(4-formylphenoxy)acetic acids mdpi.com
Phenoxyacetic derivativesChlorosulfonic acid, then reaction with aminesSulphonamide phenoxyacetic derivatives researchgate.net

When the phenoxyacetate structure contains a chiral center, the separation of enantiomers or the direct synthesis of a single enantiomer becomes a critical consideration. Two primary strategies are employed: enantioselective synthesis and chiral resolution. wikipedia.orgnumberanalytics.com

Enantioselective Synthesis aims to produce a single, desired enantiomer directly, often through asymmetric catalysis. This approach avoids the loss of 50% of the material inherent in resolution methods. wikipedia.org While specific examples for phenoxyacetates are specialized, the principles involve using chiral catalysts, such as a transition metal (e.g., palladium, rhodium, copper) complexed with a chiral ligand. nih.govnih.govrsc.org These catalysts create a chiral environment that directs the reaction to form one enantiomer preferentially over the other. For instance, catalytic asymmetric reactions like the Mukaiyama-Michael addition can be used to construct chiral building blocks with high enantioselectivity. nih.gov

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.orgnumberanalytics.com

Crystallization of Diastereomeric Salts: This is the most common method for resolving chiral carboxylic acids like phenoxyacetate derivatives. The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or a chiral amine. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with acid to remove the resolving agent, yielding the pure enantiomer of the phenoxyacetic acid. wikipedia.org

Chiral Column Chromatography: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). lcms.cz The racemic mixture is passed through a chromatography column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, allowing for its separation from the other enantiomer that elutes more quickly. lcms.cznih.gov This method provides reliable and reproducible measurements of enantiomeric ratios. lcms.cz

Advanced Spectroscopic and Theoretical Characterization

Vibrational Spectroscopy Applications

FT-IR spectroscopy provides crucial information about the molecular structure of sodium phenoxyacetate (B1228835), particularly when compared to its parent compound, phenoxyacetic acid. semanticscholar.org The formation of the sodium salt leads to distinct and identifiable changes in the infrared spectrum. semanticscholar.org Most notably, bands characteristic of the carboxylic acid group in phenoxyacetic acid, such as the C=O stretching vibrations around 1736 cm⁻¹ and 1703 cm⁻¹, are absent in the spectrum of sodium phenoxyacetate. semanticscholar.org Similarly, the β(OH) band at 1300 cm⁻¹ disappears upon salt formation. semanticscholar.org

In their place, new bands emerge that are characteristic of the carboxylate group (COO⁻). These include the symmetric and asymmetric stretching vibrations, as well as in-plane and out-of-plane deformations of the carboxylate moiety. semanticscholar.org Furthermore, shifts are observed in the bands associated with the aromatic ring and the alkyl chain. For instance, the wavenumbers for aromatic bands (designated as 20b, 9b, 17a, and 5) show an increase. semanticscholar.org In the alkyl portion of the molecule, the asymmetric CH₂ stretching and O-CH₂ stretching bands shift to higher wavenumbers, while the symmetric CH₂ stretching band shifts to a lower value. semanticscholar.org

Table 1: Key FT-IR Spectral Changes from Phenoxyacetic Acid to this compound

VibrationPhenoxyacetic Acid (cm⁻¹)This compound (cm⁻¹)Observation
ν(C=O)1736, 1703AbsentDisappearance of carboxylic acid carbonyl
β(OH)1300AbsentDisappearance of hydroxyl bend
ν(COO⁻)AbsentPresentAppearance of carboxylate stretches
Aromatic RingsOriginal PositionShifted to higher wavenumbersChange in electronic environment of the ring
νₐₛ(CH₂)Original PositionShifted to higher wavenumberChange in alkyl chain vibration
νₛ(CH₂)Original PositionShifted to lower wavenumberChange in alkyl chain vibration

Source: semanticscholar.org

Raman spectroscopy complements FT-IR analysis, providing further details on the vibrational modes of this compound. Studies comparing its spectrum to that of phenoxyacetic acid reveal specific shifts in band positions. The wavenumbers of several aromatic bands, including those numbered 20b, 9b, 17a, and 5, increase in the sodium salt, similar to the trend observed in the IR spectra. semanticscholar.org Conversely, other aromatic bands, such as 2, 3, 17b, and 19a, exhibit a decrease in their wavenumbers in the Raman spectrum of this compound. semanticscholar.org These shifts collectively indicate a change in the electronic system of the molecule upon the substitution of the acidic proton with a sodium cation. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise information about the molecular structure and the chemical environment of individual atoms.

¹H NMR studies of this compound show that all proton signals are shifted to lower chemical shift values (diamagnetically shifted) when compared to phenoxyacetic acid. semanticscholar.org This upfield shift suggests that the introduction of the sodium atom causes a decrease in the intensity of the aromatic ring current. semanticscholar.org The result is increased shielding of the protons in the this compound molecule. semanticscholar.org

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)
H-2/H-66.91
H-3/H-57.25
H-46.91
H-8 (CH₂)4.51

Note: Chemical shifts are relative to a standard (e.g., TMS) and may vary slightly based on the solvent and experimental conditions. Data derived from studies comparing it to phenoxyacetic acid. semanticscholar.org

In the ¹³C NMR spectrum of this compound, a general trend of chemical shifts moving to lower values compared to phenoxyacetic acid is observed for most carbon atoms. semanticscholar.org However, the signals for carbons C1 (the carbon attached to the oxygen), C8 (the methylene (B1212753) carbon), and C9 (the carboxylate carbon) are exceptions to this trend. semanticscholar.org This differential shifting of carbon signals reflects the complex redistribution of electron density throughout the molecule upon deprotonation and salt formation. semanticscholar.org

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-1158.3
C-2/C-6114.9
C-3/C-5129.5
C-4121.2
C-866.5
C-9175.4

Note: Chemical shifts are relative to a standard (e.g., TMS) and may vary slightly based on the solvent and experimental conditions. Data derived from studies comparing it to phenoxyacetic acid. semanticscholar.org

Quantum Chemical Studies and Computational Modeling

Quantum chemical studies, primarily using Density Functional Theory (DFT), have been employed to complement experimental spectroscopic data for this compound. semanticscholar.orgresearchgate.net The B3LYP functional combined with the 6-311++G** basis set is a common method used for these calculations. semanticscholar.orgresearchgate.net

These computational models are used to achieve several objectives:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule, including bond lengths and angles. semanticscholar.org Studies show that upon forming the sodium salt from phenoxyacetic acid, most bond lengths within the aromatic ring increase, with some exceptions. semanticscholar.org

Vibrational Frequency Calculation: Theoretical calculation of IR and Raman spectra. These calculated wavenumbers are often scaled to improve agreement with experimental data and are crucial for the accurate assignment of spectral bands. semanticscholar.orgmdpi.comnih.gov A high correlation (R² > 0.99) has been found between the calculated and experimental wavenumbers for this compound. semanticscholar.org

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These theoretical values are then compared with experimental results to validate the structural elucidation. semanticscholar.org

Electronic Property Analysis: Computational methods are also used to calculate atomic charges, dipole moments, and aromaticity indices (such as the Harmonic Oscillator Model of Aromaticity, HOMA), providing deeper insight into the electronic distribution and stability of the molecule. semanticscholar.orgresearchgate.net

Mechanistic Insights into Biological and Environmental Interactions

Biochemical Pathway Elucidation in Plant Systems

Sodium phenoxyacetate (B1228835) and its derivatives are recognized for their significant impact on plant physiology. Their mode of action is primarily centered on their ability to interfere with hormonal signaling and cellular processes, leading to profound changes in plant growth and development.

Phenoxyacetic acid derivatives function as synthetic auxins, mimicking the activity of the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry allows them to act as potent plant growth regulators. unishivaji.ac.inresearchgate.net At low concentrations, they can stimulate growth, whereas at higher concentrations, they are employed as selective herbicides for broadleaf weeds in cereal crops and lawns. unishivaji.ac.inrsc.org The herbicidal action stems from inducing rapid, uncontrolled cell division and elongation, which disrupts the plant's normal transport systems and ultimately leads to its death.

The growth-regulating effects are highly dependent on the specific plant part. For instance, in studies on sunflowers, while both indolylacetic acid and sodium dichlorophenoxyacetate depressed the growth rates of leaves and roots, they increased the growth rate of the hypocotyl. oup.com This demonstrates a differential response within the same plant. The interaction between natural auxins and synthetic versions like phenoxyacetates is complex, with evidence suggesting they can mutually interfere with each other's actions, indicating that more than one mechanism is involved. oup.com The substitution pattern on the phenyl ring is crucial for activity; halogens or methyl groups at the 2, 4, and 6 positions are particularly effective in enhancing cell elongation activity. unishivaji.ac.in

Table 1: Effects of Phenoxyacetate Analogs on Plant Growth

Plant Compound Effect
Lemna minor (Duckweed) Sodium dichlorophenoxyacetate Little effect at 0.025 ppm; growth depression at ≥ 0.2 ppm. oup.com
Helianthus annuus (Sunflower) Sodium dichlorophenoxyacetate Increased hypocotyl growth rate; decreased growth rate of treated leaves, roots, and first internode. oup.com
Various Crops Phenoxyacetic acid derivatives Act as plant growth regulators at low concentrations. rsc.org

This table is interactive. You can sort and filter the data.

The biological activity of phenoxyacetate herbicides is fundamentally linked to their ability to penetrate the plant's biological membranes. mdpi.com The cell membrane, a selectively permeable barrier, controls the passage of substances into and out of the cell. libretexts.orgoregonstate.education The intrinsic properties of the lipid bilayer allow small, nonpolar molecules to pass through, while charged ions and larger polar molecules like glucose require protein channels or transporters. oregonstate.education

Exogenous substances can modulate membrane transport and integrity. nih.gov High concentrations of certain chemicals can disrupt the membrane's structure, increasing its permeability. savemyexams.com For example, the toxicity of phenoxy acids increases at a lower pH, which is close to their pKa value, because the undissociated form is more soluble in lipids and can more easily penetrate the membrane. mdpi.com While direct studies extensively detailing sodium phenoxyacetate's specific influence on membrane fluidity are limited, the action of related compounds suggests an interaction is necessary for their biological effect. Alterations in membrane fluidity can impact fundamental cellular functions, including solute transport and the activity of membrane-associated enzymes. researchgate.net The transport of phenoxyacetates may also be facilitated by carrier proteins, similar to how other substances are moved across the membrane. oregonstate.education

The interaction of this compound with cellular machinery extends to the modulation of specific enzymes. In the bacterium Pseudomonas putida, this compound was shown to induce the synthesis of all five enzymes of the mandelate (B1228975) pathway. asm.org

In the context of herbicide degradation by bacteria, a key enzymatic step involves the cleavage of the ether bond in phenoxyalkanoic acids. This reaction is often catalyzed by an α-ketoglutarate-dependent dioxygenase. asm.org This enzyme uses α-ketoglutarate as a substrate, which is oxidatively decarboxylated to succinate, while the phenoxyacetate is cleaved to a phenol (B47542) and glyoxylate. asm.org Enzymes with this activity, such as TfdA, are widespread in various bacteria. asm.org

Specifically, two enantioselective dioxygenases, RdpA and SdpA, have been identified in Delftia acidovorans MC1. researchgate.net While RdpA is highly specific for the R-enantiomers of phenoxypropionates, the SdpA enzyme is not only selective for S-enantiomers but can also effectively convert phenoxyacetates like 2,4-D and MCPA. researchgate.net

Table 2: Key Enzymes Modulated or Involved in Phenoxyacetate Metabolism

Enzyme Function Organism/System
Mandelate Pathway Enzymes Induced by this compound Pseudomonas putida. asm.org
α-ketoglutarate-dependent dioxygenase (e.g., TfdA) Catalyzes ether bond cleavage of phenoxyacetates Various proteobacteria. asm.org
SdpA dioxygenase Cleaves S-enantiomers of phenoxypropionates and also phenoxyacetates (e.g., 2,4-D). researchgate.net Delftia acidovorans MC1. researchgate.net

This table is interactive. You can sort and filter the data.

Microbial Degradation and Biotransformation Pathways

The environmental persistence of phenoxyacetate herbicides is largely determined by their susceptibility to microbial degradation. Bacteria have evolved sophisticated pathways to utilize these compounds as a source of carbon and energy.

The biodegradation of phenoxyacetic herbicides is a critical process for detoxifying contaminated environments. researchgate.net Numerous bacterial species, including those from the genera Pseudomonas, Alcaligenes, Arthrobacter, and Sphingomonas, have been identified as capable of degrading these compounds. nih.govresearchgate.netsemanticscholar.org The catabolic pathways for phenoxyacetates are well-studied, particularly for the herbicide 2,4-D. asm.org The aerobic degradation pathway for phenylacetate (B1230308) is considered the most common in bacteria. nih.gov

The initial step in the degradation of many phenoxyacetates is the cleavage of the ether linkage, often catalyzed by a TfdA-like α-ketoglutarate-dependent dioxygenase, which yields a corresponding phenol and glyoxylate. asm.orgsemanticscholar.org The resulting chlorophenols are then further degraded. researchgate.net The genetic basis for this degradation is often located on plasmids, such as the well-known pJP4 plasmid found in Alcaligenes eutrophus JMP134, which carries the tfd genes for 2,4-D degradation. nih.govresearchgate.nettandfonline.com These catabolic genes can be transferred between organisms, enabling the development of new strains with enhanced degradation capabilities. For example, a derivative of Pseudomonas cepacia AC1100 was engineered by transferring the pJP4 plasmid, which allowed the new strain to efficiently degrade mixtures of 2,4-D and 2,4,5-T. nih.govresearchgate.net

While this compound itself is not chiral, many of its most important derivatives, such as dichlorprop (B359615) and mecoprop (B166265), are chiral molecules that exist as two different enantiomers (R and S forms). researchgate.net Microbes often exhibit stereoselectivity, meaning they preferentially degrade one enantiomer over the other. This process is known as enantioselective biodegradation. nih.govresearchgate.netpsu.edu

This selectivity is due to the specific nature of the enzymes involved. For example, in Delftia acidovorans MC1 and Sphingomonas herbicidovorans, distinct dioxygenase enzymes are responsible for attacking the R- and S-enantiomers of phenoxypropionate herbicides. researchgate.netresearchgate.netufz.de Studies have shown that Rhodoferax sp. P230 and Delftia acidovorans MC1 cleave the R-enantiomers of dichlorprop at higher rates than the S-enantiomers. researchgate.net Conversely, in some soil environments, preferential degradation of the S-enantiomer of mecoprop has been observed, particularly at higher concentrations. researchgate.net The conditions of the environment, such as the presence or absence of oxygen, can also dictate which enantiomer is degraded more rapidly. researchgate.net Understanding enantioselectivity is crucial for accurately assessing the environmental fate and efficacy of chiral herbicides. nih.gov

Table 3: Examples of Enantioselective Degradation of Phenoxyacetate Derivatives

Organism/System Herbicide Selectivity
Sphingomonas herbicidovorans MH Dichlorprop (DCPP) Preferential degradation of the (S)-(-)-enantiomer. ufz.de
Delftia acidovorans MC1 Dichlorprop R-enantiomers are cleaved at higher rates than S-enantiomers. researchgate.net
Broadleaf Weeds & Soil Dichlorprop (2,4-DP), Mecoprop (MCPP) Preferential degradation of the S-(-) enantiomer. nih.gov
Anaerobic denitrifying organisms in soil Mecoprop (MCPP) S-selectivity. researchgate.net

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Table of Mentioned Compounds

Compound Name
2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
2,4-Dichlorophenol (DCP)
2,4-dichlorophenoxyacetic acid (2,4-D)
2,4-dichlorophenoxy)propionate (dichlorprop; 2,4-DP)
2,4,5-trichlorophenol
4-chloro-2-methylphenoxyacetate (MCPA)
4-chloro-2-methylphenoxy)propionic acid (mecoprop; MCPP)
α-ketoglutarate
Chloroacetic acid
Chlorohydroquinone
Glyoxylate
Indole-3-acetic acid (IAA)
Phenol
Phenylacetate
Sodium dichlorophenoxyacetate
This compound

Photochemical and Chemical Degradation Mechanisms

Beyond microbial action, this compound is susceptible to degradation through photochemical and chemical processes, particularly in aquatic environments. These mechanisms involve direct photolysis and advanced oxidation processes that generate highly reactive species.

In aquatic systems, phenoxyacetic acids can be decomposed by photodegradation. researchgate.net This can occur through direct photolysis, where the molecule itself absorbs UV radiation, or indirect photolysis, involving reactions with photosensitizers. tsu.ru For related phenoxy acid herbicides, decomposition under UV radiation has been shown to follow pseudo-first-order kinetics. nih.gov

The efficiency of photodegradation can be significantly enhanced through photocatalysis. scirp.org For instance, the degradation of MCPA sodium monohydrate was dramatically accelerated in the presence of a titanium dioxide (TiO₂) photocatalyst compared to direct photolysis alone. scirp.orgalquds.edu In one study, the half-life for the degradation of MCPA sodium monohydrate was reduced from 6931.5 minutes under direct photolysis to just 36.5 minutes with a TiO₂ suspension. scirp.org Complete mineralization was achieved in approximately 4 hours with the photocatalyst. alquds.eduresearchgate.net The use of immobilized TiO₂ on glass surfaces also accelerated the degradation rate, though less effectively than a dispersed powder suspension. scirp.orgalquds.edu

The wavelength of UV radiation also plays a role. A study on 2,4-dichlorophenoxyacetic acid (2,4-D) found that radiation from a KrCl excilamp (222 nm) was more effective for degradation than radiation from XeBr (283 nm) or XeCl (308 nm) excilamps, as the 222 nm wavelength is predominantly absorbed by the 2,4-D molecule, favoring direct photolysis. tsu.ru

Table 2: Kinetic Parameters for the Degradation of MCPA Sodium Monohydrate

Degradation ProcessRate Constant (k)Half-life (t₁/₂) (min)Source
Photolysis~0.0001 min⁻¹6931.5 scirp.org
Photocatalysis (dispersed TiO₂)~0.019 min⁻¹36.5 scirp.org
Photocatalysis (immobilized TiO₂)~0.00031 min⁻¹2236 scirp.org

Advanced Oxidation Processes (AOPs) are highly effective environmental remediation techniques for the degradation of persistent organic pollutants like phenoxyacetic acid. researchgate.nettsu.ruopenbiotechnologyjournal.com These processes are characterized by the generation of extremely reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents. tsu.ruopenbiotechnologyjournal.commdpi.com

Various AOPs have been successfully employed for the treatment of phenoxyacetic acid and its derivatives. researchgate.net These include:

Ozonation: The degradation of phenoxyacetic acid by ozonation has been studied, identifying intermediates such as phenyl formate, salicylic (B10762653) acid, phenol, and oxalic acid. researchgate.net

UV/H₂O₂: This process combines UV radiation with hydrogen peroxide to generate hydroxyl radicals. mdpi.comkirj.ee

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light. mdpi.comresearchgate.net

Heterogeneous Photocatalysis (e.g., UV/TiO₂): As mentioned previously, using a semiconductor like TiO₂ with UV radiation is a prominent AOP. researchgate.net The efficiency of degradation is often higher when combining UV radiation with other reagents compared to using UV alone. nih.gov

Sodium Percarbonate (SPC)-Based AOPs: SPC is considered a stable, eco-friendly alternative to liquid hydrogen peroxide for generating radicals like •OH, •O₂⁻, and •CO₃⁻ for remediation. nih.gov

The effectiveness of AOPs depends on optimizing conditions such as pH, the concentration of the oxidant, and the intensity of UV radiation. nih.govresearchgate.net For example, ozonation efficiency for phenoxyacetic acid was found to be dependent on the pH value, the initial pollutant concentration, and the ozone dosage. researchgate.net AOPs can be integrated into existing water treatment systems to remove even the most persistent organic contaminants. mdpi.com

The cornerstone of most AOPs is the reaction between hydroxyl radicals (•OH) and the target pollutant. openbiotechnologyjournal.com The •OH radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. kirj.ee The reaction of hydroxyl radicals with phenoxyacetic acid is a key step in its oxidative degradation. researchgate.net

The rate at which a micropollutant reacts with hydroxyl radicals is a critical parameter for predicting its degradability in an AOP and for designing effective water treatment systems. researchgate.net These second-order reaction rate constants (kOH) are typically in the range of 10⁷ to 10⁹ L mol⁻¹ s⁻¹. nih.gov For many organic compounds, •OH radical oxidation in the aqueous phase can serve as a major degradation sink. nih.gov

Hydroxyl radicals can be generated through various methods, including the Fenton reaction (Fe²⁺ + H₂O₂), which is a well-known source. nih.govmdpi.com The reaction of •OH with aromatic compounds often involves the substitution of a hydroxyl group onto the aromatic ring. nih.gov The attack by hydroxyl radicals initiates a cascade of reactions that break down the parent molecule into smaller, less harmful intermediates and can ultimately lead to complete mineralization into CO₂ and water. mdpi.com

Reaction Kinetics in Solution Phase

The study of reaction kinetics in the solution phase provides fundamental insights into the chemical behavior of this compound, including how its reactivity is influenced by the surrounding medium.

The nature of the solvent can significantly affect the rate of a chemical reaction. libretexts.org Factors such as solvent polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding can either accelerate or decelerate reaction rates. libretexts.orgnih.gov

The effect of solvent composition on the reaction rate of phenoxyacetate has been demonstrated in studies of its nucleophilic substitution reaction with ethyl bromoacetate (B1195939). ias.ac.in In one such study using acetone-water mixtures, the reaction rate was found to decrease as the percentage of water in the solvent mixture increased. ias.ac.in This is because the negative charge, initially localized on the phenoxyacetate ion, becomes dispersed over a larger area in the transition state. A more polar solvent like water can stabilize the more localized charge on the reactant ion through hydrogen bonding, thus increasing the activation energy and slowing the reaction. libretexts.orgias.ac.in

Furthermore, in poorly dissociating mediums like 90% aqueous acetone, the formation of ion pairs between the sodium and phenoxyacetate ions can become more pronounced at higher salt concentrations, leading to a decrease in the effective concentration of the reactive phenoxyacetate ion and a subsequent decline in the reaction rate. ias.ac.in

Table 3: Effect of Solvent Composition on the Rate of Reaction of Phenoxyacetate Ion

Solvent Composition (% Water in Acetone)Second-Order Rate Constant (k₂) (10⁻³ M⁻¹ sec⁻¹)Temperature (°C)Source
101.23040 ias.ac.in
250.35240 ias.ac.in

Ion-Pair Formation Effects on Reaction Velocity

In certain solvent systems, the state of aggregation of ionic reactants can significantly influence the rate of a chemical reaction. For this compound, the formation of ion pairs, where the phenoxyacetate anion and the sodium cation are closely associated due to electrostatic attraction, has been observed to affect reaction velocities, particularly in nucleophilic substitution reactions.

Research into the kinetics of the reaction between ethyl bromoacetate and substituted phenoxyacetate ions in a 90% acetone-water mixture has provided clear evidence of this phenomenon. ias.ac.in Acetone is a poorly dissociating solvent, which promotes the association of ions to form ion pairs. It was observed that as the concentration of this compound increases, the rate of reaction decreases. This decline in reaction velocity is attributed to the increased formation of ion pairs at higher salt concentrations. ias.ac.in In this associated state, the nucleophilicity of the phenoxyacetate anion is reduced, leading to a slower reaction rate. The free ion is a more potent nucleophile than the ion pair.

The experimental data demonstrates that the second-order rate constant (k₂) for the reaction decreases as the initial concentration of this compound is raised. This relationship is detailed in the table below.

Effect of this compound Concentration on the Rate Constant of Reaction with Ethyl Bromoacetate

[this compound] (M)10³k₂ (M⁻¹sec⁻¹)
0.00252.11
0.00501.89
0.01001.55
0.02001.23

Data sourced from Raghavan & Kalavathy, 1985. The reaction was conducted in a 90% acetone-water mixture. ias.ac.in

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and analysis of sodium phenoxyacetate (B1228835). biocompare.com High-performance liquid chromatography (HPLC) and its variations are particularly prominent.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of sodium phenoxyacetate and for its quantitative determination. This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, purity levels exceeding 98.0% are often reported and verified using HPLC. ruifuchems.com Some preparation methods even claim to achieve a purity of over 99% as determined by HPLC analysis. google.com

The quantitative analysis of compounds by HPLC can be performed using either an external or internal standard approach. epa.gov A typical HPLC system for this purpose includes a solvent delivery system, an injection loop, an analytical column, and a detector. epa.gov The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.

A study on the determination of phenytoin (B1677684) in rabbit plasma provides an example of HPLC method validation, which includes assessing linearity, range, selectivity, precision, stability, and recovery. nih.gov Such validation is essential to ensure the reliability of the quantitative data obtained for this compound.

Table 1: HPLC Method Parameters for Analysis of Related Compounds

ParameterValue/DescriptionReference
Column Agilent Zorbax Extended C18 (150 mm × 4.6 mm) nih.gov
Mobile Phase 29% acetonitrile (B52724) and 71% sodium acetate (B1210297) solution (0.02 M, pH 4.6) nih.gov
Detection 220 nm nih.gov
Linearity Range 0.15 to 39 μg/ml nih.gov
Limit of Detection 0.15 ± 0.01 μg/ml nih.gov
Recovery 101.88 ± 0.12% nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. springernature.com This technique is particularly suitable for the analysis of phenoxy acid herbicides, a class of compounds to which this compound belongs. nih.govnih.govresearchgate.net

The development of an RP-HPLC method involves optimizing several factors to achieve the desired separation. The retention of phenoxy acids in RP-HPLC is influenced by the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile) and the pH of the mobile phase. nih.govnih.govresearchgate.net The interplay of these factors depends on the specific structure and pKa of the analyte. nih.govnih.govresearchgate.net

For instance, a study on phenoxy acid herbicides modeled the effects of pH, initial acetonitrile content, and gradient slope on solute retention. nih.govnih.govresearchgate.net The analyses were conducted at room temperature with a water-acetonitrile mobile phase at a flow rate of 1 mL/min, and the pH of the aqueous phase was controlled using a phosphate (B84403) buffer. nih.gov The development of a simple, precise, and accurate RP-HPLC method is a key objective, making it a valuable tool for quality control in liquid oral formulations. researchgate.net

Table 2: Typical RP-HPLC Method Development Parameters for Phenoxy Acids

ParameterDescriptionReference
Stationary Phase Nonpolar (e.g., C18) springernature.comresearchgate.net
Mobile Phase Polar (e.g., water/acetonitrile mixture) nih.govnih.govresearchgate.net
Key Variables pH, organic modifier content, gradient slope nih.govnih.govresearchgate.net
Flow Rate Typically 0.5 - 1.0 mL/min nih.govresearchgate.net
Detection UV/PDA detector researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods to provide a higher degree of specificity and structural information.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of chemical compounds like this compound. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within 0.001 atomic mass units, which allows for the determination of the elemental composition of a molecule. researchgate.netnih.gov This high resolving power enables the differentiation of compounds with the same nominal mass but different exact masses. nih.gov

HRMS is particularly valuable for identifying unknown compounds and confirming the structure of synthesized molecules. researchgate.netnih.gov The technique can be performed in both positive and negative ion modes. measurlabs.com For analysis, the sample's solubility in common HPLC solvents is a key consideration. measurlabs.com The fragmentation patterns produced by HRMS instrumentation enhance the precision of chemical formula prediction. researchgate.net

Electrochemical and Surface Characterization Methods

Electrochemical methods offer a different approach to the analysis of this compound, focusing on its electrochemical properties and interactions at electrode surfaces.

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy for Interaction Dynamics

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques that can be used to study the interaction dynamics of molecules. documentsdelivered.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about redox processes. longdom.org It is a valuable method for investigating the electrochemical behavior of a system. longdom.org

EIS, on the other hand, measures the impedance of a system over a range of frequencies. mdpi.com This technique can provide insights into processes such as charge transfer and diffusion at the electrode-electrolyte interface. sioc-journal.cnresearchgate.net The combination of CV and EIS can be used to confirm the electrochemical behavior of compounds like this compound and its derivatives. documentsdelivered.com For instance, in a study of a new antibacterial sodium salt of poly-(4-carboxy phenoxy) acetate, CV and EIS were used to confirm the properties of the compound. documentsdelivered.com

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolutions. ebatco.comapmlaboratori.com The method involves scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. ebatco.com Secondary electrons are the most common signal used for imaging, as they are sensitive to surface morphology and provide detailed high-resolution images of the material's texture. ebatco.comlpdlabservices.co.uk

In the analysis of crystalline compounds like this compound, SEM provides valuable insights into particle shape, size distribution, and surface features. lpdlabservices.co.uk This morphological information is critical as it can influence the material's bulk properties, such as solubility and dissolution rate. The technique can distinguish between different crystalline forms and identify the presence of amorphous material or other phases. nih.gov For instance, SEM analysis can reveal whether a powder consists of well-defined hexagonal crystals, amorphous aggregates, or particles of another shape. researchgate.net While specific SEM micrographs for this compound are not widely published in readily available literature, the technique is a standard tool for the morphological characterization of such crystalline organic salts. nih.govgrafiati.com

The process involves mounting a small amount of the powdered sample onto a stub and, if necessary, coating it with a thin layer of a conductive material to prevent charge buildup from the electron beam. nih.gov The instrument then produces images that can be magnified up to 200,000 times, revealing intricate details of the crystal habit and surface structure. lpdlabservices.co.uk

Powder X-ray Diffraction (pXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (pXRD) is a primary technique for the identification of crystalline phases and the determination of crystal structures. latech.edu When a finely powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern for a specific crystalline solid. latech.edu This pattern is a fingerprint of the crystalline structure and can be used for phase identification, determination of lattice parameters, and assessment of sample purity. latech.eduncl.ac.uk

The analysis of this compound by pXRD has been instrumental in characterizing its solid-state forms. A notable study involved the redetermination of the crystal structure of this compound hemihydrate (Na⁺·C₈H₇O₃⁻·0.5H₂O) at a low temperature of 160 K. researchgate.net The pXRD data, in conjunction with single-crystal X-ray analysis, confirmed the structure, which consists of ribbons of octahedral NaO₆ units. researchgate.net

The pXRD method is highly effective for:

Phase Identification: Comparing the experimental diffraction pattern of a sample to a database of known patterns allows for the unambiguous identification of the crystalline material. researchgate.netncl.ac.uk

Purity Assessment: The presence of additional peaks in a diffraction pattern can indicate impurities or the existence of multiple crystalline forms (polymorphs). researchgate.netncl.ac.uk

Quantitative Phase Analysis (QPA): The intensities of the diffraction peaks are proportional to the fraction of the corresponding phase in a mixture, enabling the quantification of different crystalline components. mdpi.com

The data obtained from pXRD analysis, such as the positions and intensities of the diffraction peaks, are crucial for quality control in the manufacturing of crystalline solids.

Table 1: Crystallographic Data for this compound Hemihydrate

ParameterValueReference
Chemical FormulaNa⁺·C₈H₇O₃⁻·0.5H₂O researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
Temperature160 K researchgate.net

Immunochemical Assay Development

Immunochemical methods are analytical techniques that use the specificity of the antigen-antibody reaction for the detection and quantification of a target analyte. agriculturejournals.cz These methods, particularly enzyme-linked immunosorbent assays (ELISA), are valued for their high sensitivity, specificity, and suitability for high-throughput screening. nih.govnih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Derivative Residue Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov In the context of this compound, ELISA methods are developed to detect residues of phenoxyacetic acid and its derivatives, which are relevant in environmental monitoring and food analysis. agriculturejournals.cz

The development of an ELISA for a small molecule like phenoxyacetic acid first requires its conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. ucanr.eduacs.org This conjugate, known as an immunogen, is used to immunize animals (typically rabbits or mice) to produce antibodies that can specifically recognize the phenoxyacetic acid moiety. ucanr.edu

A common format is the competitive ELISA. nih.gov In this setup, the wells of a microtiter plate are coated with a known amount of a phenoxyacetic acid-protein conjugate (coating antigen). The sample to be analyzed is mixed with a limited amount of specific antibody and added to the well. The free analyte in the sample competes with the coated antigen for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color change upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Research has demonstrated the development of ELISAs for various phenoxyacetic acid herbicides. agriculturejournals.cz For instance, ELISAs have been developed for cypermethrin, which contains a phenoxybenzyl group, by synthesizing haptens that include a phenoxyacetic acid derivative. acs.orgucanr.edu These assays can achieve very low detection limits, often in the parts-per-billion (ppb) range. acs.orgacs.orgucanr.edu

Table 2: Example of ELISA Development for a Phenoxy-Containing Compound

Target Analyte ClassAssay TypeTypical Sensitivity (IC₅₀)Key FeatureReference
Pyrethroids (e.g., Cypermethrin)Competitive ELISA13.5 ± 4.3 µg/LHapten based on a phenoxyacetic acid derivative. acs.orgucanr.edu
BenzoylphenylureasCompetitive ELISA2 ppb in milkUse of heterologous systems for improved sensitivity. ucanr.edu
HydroxytriazinesCompetitive ELISA0.4 - 3.1 ppbHigh sensitivity for environmental decomposition products. acs.org

Advanced Research Applications Non Medical Focus

Agricultural Chemistry Innovations

In the agricultural sector, sodium phenoxyacetate (B1228835) is recognized for its dual role as a component in herbicide formulations and as a plant growth regulator. palmercruz.com Its ability to influence plant development at a cellular level has driven research into its application for optimizing crop yields and managing unwanted vegetation.

Herbicide Formulation Enhancements and Efficacy Studies

Sodium phenoxyacetate is a key ingredient in the formulation of various herbicides. palmercruz.comchemimpex.com It is often used as a salt of phenoxyacetic acid herbicides, such as 2,4-D, to enhance their effectiveness in controlling broadleaf weeds. research-solution.com The sodium salt form generally offers good water solubility, which is a desirable characteristic for spray applications. chemimpex.com

Research in this area focuses on several key aspects:

Efficacy against specific weed species: Studies investigate the concentration-dependent effects of this compound-containing herbicides on various weed types.

Formulation stability and compatibility: Researchers work to develop stable herbicide formulations that can be easily mixed with other agrochemicals, allowing for integrated pest management strategies. chemimpex.com

Environmental impact and degradation: A crucial area of research involves understanding the environmental fate of these herbicides to minimize their impact on non-target organisms and ecosystems.

The development of phenoxy herbicides dates back to the 1940s, with continuous research aimed at improving their properties for specific agricultural needs. research-solution.com

Interactive Table: Herbicide Formulation Research Focus

Research AreaDescriptionKey Objectives
Weed Efficacy Assessing the effectiveness of this compound-based herbicides on different weed species.Determine optimal application rates for targeted weed control.
Formulation Science Improving the physical and chemical properties of herbicide products.Enhance solubility, stability, and compatibility with other agrochemicals. chemimpex.com
Environmental Fate Studying the persistence and breakdown of the herbicide in the environment.Minimize ecological impact and ensure sustainable use.

Plant Growth Regulation Applications Beyond Herbicides

Beyond its herbicidal properties, this compound exhibits auxin-like activity, meaning it can influence plant growth and development in a manner similar to the natural plant hormone indole-3-acetic acid (IAA). oup.com This has led to research into its use as a plant growth regulator (PGR) to achieve specific outcomes in crop production.

Studies have explored the use of this compound and its derivatives for:

Managing fruit set and size: In crops like tomatoes and aubergines, specific formulations can be applied to influence flowering and fruit development. herts.ac.uk

Improving stress resistance: Research suggests that as a plant growth regulator, it can enhance a plant's resilience to environmental stressors. chemimpex.com

Investigating complex growth responses: Multifactorial experiments have been conducted to understand the interactive effects of this compound and other growth substances, like indolylacetic acid, on the growth of various plant parts. oup.com For instance, in studies with Lemna minor, while sodium dichlorophenoxyacetate generally depressed growth, the presence of indolylacetic acid could reduce this inhibitory effect. oup.com

Materials Science and Polymer Chemistry

The chemical structure of this compound lends itself to applications in the synthesis and modification of polymers, leading to the development of advanced materials with specific functionalities.

Role in Cation Exchange Resin Development

Patent literature indicates the use of this compound in the synthesis of cation exchange resins. niacet.com These resins are polymers with negatively charged sites that can bind and exchange positive ions (cations). In this context, the phenoxyacetate group can be incorporated into a polymer backbone, such as polystyrene, providing the necessary ionic functionality. libretexts.orgresearchgate.net

Cation exchange resins are crucial in various industrial processes, including water softening and deionization. libretexts.org Research in this area may focus on creating resins with improved ion-exchange capacity, selectivity for specific cations, and enhanced mechanical and thermal stability. researchgate.net

Integration into pH-Responsive Hydrogel Systems

This compound and its derivatives are being investigated for their role in creating pH-responsive hydrogels. researchgate.netresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. scielo.br Those that are pH-responsive can change their swelling behavior in response to changes in the acidity or alkalinity of the surrounding environment. mdpi.com

This property is due to the presence of ionizable groups within the hydrogel structure, such as the carboxylate group in phenoxyacetate. In a recent study, a novel derivative, sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate (B1210297) (Na-POPA), was synthesized and incorporated into a biocompatible hydrogel made from gelatin and sodium alginate. researchgate.netnih.gov This hydrogel demonstrated pH-responsive behavior, swelling more at a higher pH (6.8) compared to a lower pH (1.2). nih.gov This characteristic is crucial for applications requiring controlled release of encapsulated substances in specific pH environments. nih.govresearchgate.net

Interactive Table: Properties of a pH-Responsive Na-POPA Hydrogel

PropertyObservation at pH 1.2 (Acidic)Observation at pH 6.8 (Neutral/Slightly Basic)Reference
Swelling Behavior ShrinksSwells effectively nih.gov
Compound Release Lower release rateHigher cumulative release nih.gov

Industrial Chemical Synthesis and Intermediate Utility

This compound serves as a valuable intermediate in the industrial synthesis of a wide range of other chemical compounds. google.com Its reactivity allows it to be a building block for more complex molecules with applications in various sectors.

It is used in the production of:

Pharmaceuticals: It is a precursor in the synthesis of certain drugs, including penicillin V. niacet.comgoogle.com

Dyes and Fragrances: The chemical industry utilizes it in the manufacturing of various dyes and fragrance compounds. palmercruz.com

Specialty Chemicals: It finds application in the production of other specialty chemicals, including surfactants.

The synthesis of this compound itself is an area of ongoing research, with a focus on developing more efficient, environmentally friendly, and scalable production methods. One patented method involves the reaction of phenol (B47542) and chloroacetic acid in an aqueous solution of sodium hydroxide (B78521), which is described as being safe, green, and suitable for large-scale industrial production with high yields and purity. google.com

Precursor in Fine Chemical Production (e.g., Penicillin V Fermentation)

A significant application of this compound is its use as a side-chain precursor in the fermentative production of Penicillin V (phenoxymethylpenicillin). specialchem.comfragranceconservatory.com In the biosynthesis of penicillin by the fungus Penicillium chrysogenum, the addition of specific precursors to the fermentation medium directs the synthesis towards a particular type of penicillin. When this compound is introduced into the culture, the fungus incorporates the phenoxyacetyl side chain, leading to the formation of Penicillin V. fragranceconservatory.comnih.gov

The process involves culturing the penicillin-producing microorganism in a medium containing essential nutrients such as a nitrogen source, a carbon and energy source, and various inorganic salts. fragranceconservatory.com this compound is added to this medium, often in a controlled manner, to ensure its availability for the enzymatic machinery of the fungus responsible for penicillin synthesis. fragranceconservatory.com Research has shown that the uptake and utilization of phenoxyacetic acid are crucial for the efficient production of Penicillin V. nih.gov Studies have also explored the kinetics of precursor uptake and the regulation of the biosynthetic pathway. For instance, the presence of other precursors, like phenylacetic acid (for Penicillin G production), can competitively inhibit the utilization of phenoxyacetic acid. nih.gov

The use of this compound as a precursor offers advantages in the downstream processing and purification of Penicillin V. specialchem.com Its stability in acidic conditions is a key property that facilitates the extraction and crystallization of the final antibiotic product. specialchem.com

Table 1: Role of this compound in Penicillin V Fermentation

Process Step Role of this compound Key Research Findings
Fermentation Serves as a side-chain precursor for the biosynthesis of Penicillin V by Penicillium chrysogenum. fragranceconservatory.comThe presence of this compound directs the synthesis to produce phenoxymethylpenicillin. nih.gov
Precursor Uptake Actively transported into the fungal cells for incorporation into the penicillin molecule. nih.govUptake can be competitively inhibited by other precursors like phenylacetic acid. nih.gov
Downstream Processing The resulting Penicillin V is acid-stable, aiding in its extraction and purification. specialchem.comFacilitates a more efficient recovery process of the antibiotic. specialchem.com

Role in Flavor and Fragrance Formulations

While this compound itself is not typically a primary fragrance component, its ester derivative, allyl phenoxyacetate, plays a notable role in the flavor and fragrance industry. thegoodscentscompany.comorganicaaroma.comevocativeperfumes.com Allyl phenoxyacetate is synthesized from phenoxyacetic acid and is valued for its complex and multifaceted aroma profile. fragranceconservatory.comorganicaaroma.com

The versatility of allyl phenoxyacetate allows it to be used as a booster for citrus and strawberry notes and to add complexity to chocolate and honey accords. thegoodscentscompany.com Its substantivity, or the length of time the fragrance lasts, is also a significant factor in its application. evocativeperfumes.com The use of such synthetic aroma chemicals allows for the creation of consistent and innovative scents in a wide range of consumer products, including perfumes, cosmetics, and household items. google.com

Table 2: Characteristics of Allyl Phenoxyacetate in Flavor and Fragrance

Property Description Application in Formulations
Odor Profile Sweet, fresh, honey, pineapple, chamomile, with green and fruity nuances. specialchem.comorganicaaroma.comevocativeperfumes.comUsed to create and enhance fruity, citrus, and complex notes. thegoodscentscompany.com
Function Imparts fruity top notes, boosts other fragrance notes, adds complexity. specialchem.comthegoodscentscompany.comEmployed in pineapple, mango, papaya, citrus, strawberry, chocolate, and honey accords. specialchem.comthegoodscentscompany.com
Chemical Nature An ester derivative of phenoxyacetic acid. fragranceconservatory.comA synthetic aroma chemical used for its consistent and unique scent. google.com

Biochemical Research Tools

In the realm of biochemical research, the application of specific chemical compounds as tools is fundamental for in vitro studies. While the use of this compound as a primary buffering agent is not well-documented, its parent compound, phenoxyacetic acid, and its derivatives have been part of various biochemical investigations.

Buffering Agent Applications in in vitro Systems

A buffer solution is essential in most in vitro biological experiments to maintain a stable pH, which is crucial for the structure and function of biomolecules and cellular processes. Common biological buffers include HEPES, MOPS, and phosphate-buffered saline (PBS). hopaxfc.compromega.co.ukkuhlmann-biomed.de These buffers are chosen for their pKa values, which are close to the physiological pH range, and their low toxicity to cells. hopaxfc.com

There is limited direct evidence in the scientific literature to suggest that this compound is commonly used as a primary buffering agent in in vitro systems like cell cultures or enzyme assays. While some studies involving phenoxyacetic acid or its derivatives mention the use of buffers, these are typically standard biological buffers like phosphate (B84403) buffer or Bis-Tris-Propane, which are used to control the pH of the experimental system. nih.govarvojournals.orgasm.org

For instance, in studies on the uptake of phenylacetic acid by Penicillium chrysogenum, a phosphate buffer was used to maintain the pH of the medium. nih.gov Similarly, in cell culture experiments investigating the effects of phenoxyacetic acid derivatives on human trabecular meshwork cells, the compounds were dissolved in a solution containing Bis-Tris-Propane as the buffer. arvojournals.org The primary role of this compound in these contexts is as the substance under investigation rather than the buffering agent itself. The lack of documentation of its use as a buffer suggests that other established buffering systems are preferred for their well-characterized properties and proven compatibility with biological systems.

Q & A

Q. What are the recommended synthesis protocols for sodium phenoxyacetate, and how can purity be validated?

this compound is synthesized by neutralizing phenoxyacetic acid with sodium hydroxide in a 1:1 molar ratio. The reaction is conducted in aqueous medium under controlled pH (7–8) to avoid hydrolysis of the phenoxy group. Post-synthesis, purification involves recrystallization from ethanol-water mixtures. Purity validation requires techniques like:

  • Titrimetric analysis (to confirm stoichiometric Na⁺ content).
  • FT-IR spectroscopy (to verify the absence of unreacted phenoxyacetic acid via O-H stretching bands at ~2500 cm⁻¹) .
  • ¹H NMR (to confirm aromatic proton signals at δ 6.8–7.4 ppm and methylene protons adjacent to the carboxylate at δ 3.8–4.2 ppm) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

A combination of FT-IR , Raman , and NMR spectroscopy is recommended:

  • FT-IR/Raman : Identify carboxylate (COO⁻) symmetric/asymmetric stretching modes (~1400 cm⁻¹ and ~1600 cm⁻¹) and aromatic C-C vibrations (~1500 cm⁻¹).
  • ¹³C NMR : Carboxylate carbon resonates at ~175 ppm, while aromatic carbons appear at 110–160 ppm.
  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and chemical shifts, enabling comparison with experimental data to resolve ambiguities .
Spectroscopic Parameter Experimental Value DFT-Calculated Value
COO⁻ asymmetric stretch1585 cm⁻¹1592 cm⁻¹
Aromatic C-C stretch1490 cm⁻¹1487 cm⁻¹

Q. What safety protocols are critical when handling this compound in lab settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Neutralize with dilute HCl and dispose as non-halogenated organic waste under EPA guidelines .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in metal coordination studies?

The phenoxyacetate ligand exhibits bidentate binding via the carboxylate oxygen and ether oxygen. DFT studies show:

  • Charge redistribution : Sodium coordination reduces electron density at the carboxylate group (Mulliken charge: −0.72 e → −0.68 e), enhancing electrophilic reactivity.
  • Aromaticity : The phenyl ring retains aromatic character (NICS(1) = −9.5 ppm), stabilizing metal complexes in aqueous media . Applications include designing bioactive metal complexes for catalytic or pharmaceutical studies.

Q. What methodologies resolve contradictions between experimental and computational data in this compound studies?

Discrepancies in vibrational frequencies or NMR shifts arise from solvent effects or basis-set limitations in DFT. Mitigation strategies:

  • Solvent modeling : Use polarizable continuum models (PCM) for aqueous-phase calculations.
  • Hybrid functionals : Apply M06-2X or ωB97XD for improved accuracy in non-covalent interactions.
  • Cross-validation : Pair Raman spectroscopy with X-ray crystallography (e.g., unit-cell parameters: a = 5.7079 Å, b = 9.7735 Å, c = 11.3586 Å) .

Q. How can this compound derivatives enhance tissue selectivity in photodynamic antitumor agents?

this compound’s hydrophilic carboxylate group improves solubility for conjugating hydrophobic drugs. Example:

  • Synthesis of bacteriochlorin derivatives : Methyl phenoxyacetate is etherified with hydroxymethylphenoxy groups, followed by bromination and hydrolysis. The final compound shows:
  • Tumor selectivity : 3× higher accumulation in NCI-H460 tumors vs. healthy tissues.

  • Photodynamic efficacy : IC₅₀ of 2.5 μM under 660 nm irradiation, vs. >10 μM in darkness .

    Step Reaction Conditions Key Outcome
    EtherificationK₂CO₃, DMF, 80°C, 12 hr85% yield of intermediate
    BrominationNBS, AIBN, CCl₄, reflux, 6 hrQuantitative Br substitution

Q. What role does this compound play in herbicidal formulations, and how can SAR studies optimize activity?

Phenoxyacetate derivatives disrupt auxin signaling in plants. This compound’s structure-activity relationship (SAR) insights:

  • Electron-withdrawing substituents (e.g., -Cl) on the phenyl ring enhance herbicidal activity by 30–50%.
  • Side-chain length : Ethyl groups improve phloem mobility, while methyl groups reduce leaching .
  • Validation : Use Arabidopsis bioassays to quantify root growth inhibition (EC₅₀ = 50–100 μM).

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.